methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzoxazole ring and a methyl ester group at the 2nd position of the acetate side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate typically involves the reaction of 6-bromo-2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The resulting intermediate is then subjected to esterification to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxidized benzoxazole compounds.
Reduction Products: Reduced amine derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and benzoxazole ring contribute to its binding affinity and specificity. The compound can modulate cellular pathways by affecting signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzoxazole: Similar structure but lacks the acetate side chain.
2-(6-Bromo-1,2-benzoxazol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2751614-46-5 |
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Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.1 |
Purity |
95 |
Origin of Product |
United States |
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